Tolboxane
Overview
Description
Tolboxane is a chemical compound with the molecular formula C14H21BO2. It is known for its role as an alpha-adrenergic blocking drug and has applications in various fields of scientific research . The compound is characterized by its unique structure, which includes a dioxaborinane ring fused with a methylphenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tolboxane can be synthesized through a series of chemical reactions involving the formation of the dioxaborinane ring. One common method involves the reaction of 2-methyl-2-propyl-1,3-propanediol with p-tolueneboronic acid under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Tolboxane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or hydrocarbons.
Substitution: Substitution reactions involving this compound often lead to the formation of new boron-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include boronic acids, esters, alcohols, and various substituted boron compounds .
Scientific Research Applications
Tolboxane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: this compound’s alpha-adrenergic blocking properties make it useful in studying cellular signaling pathways.
Mechanism of Action
Tolboxane exerts its effects by blocking alpha-adrenergic receptors. These receptors are part of the sympathetic nervous system and play a role in regulating vascular tone and blood pressure. By inhibiting these receptors, this compound can reduce vasoconstriction and lower blood pressure . The molecular targets include alpha-1 and alpha-2 adrenergic receptors, and the pathways involved are related to the inhibition of norepinephrine binding .
Comparison with Similar Compounds
Phenoxybenzamine: Another alpha-adrenergic blocker with similar applications in medicine.
Prazosin: Used to treat hypertension by blocking alpha-1 adrenergic receptors.
Doxazosin: Similar to prazosin, it is used for treating high blood pressure and benign prostatic hyperplasia.
Uniqueness: Tolboxane is unique due to its specific structure, which includes a dioxaborinane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Biological Activity
Tolboxane is a compound that has garnered attention for its various biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is a tranquilizer that belongs to the class of compounds known as toluene derivatives. It has been studied for its effects on various biological systems, including its interactions with neurotransmitter receptors and its potential therapeutic applications.
Research indicates that this compound interacts with several receptor types, influencing their activity:
- NMDA Receptors : this compound exhibits inhibitory effects on NMDA receptors, particularly those composed of the GluN2B subunit, which are more sensitive to this compound than other NMDA subtypes. This inhibition can lead to significant neurochemical changes in the brain .
- Nicotinic Acetylcholine Receptors (nAchRs) : Similar sensitivity patterns are observed with nAchRs, where the α4β2 subtype is more affected than the α7 subtype .
- P2X Receptors : The compound also shows differential effects on ATP-gated P2X receptors, inhibiting some subtypes while enhancing currents through others, such as P2X3 .
1. Neurotoxicity and Neuroprotective Effects
This compound's neurotoxic effects have been documented in various studies. For instance, acute exposure to this compound has been shown to reduce metabolic function in specific brain regions like the hippocampus and thalamus. Conversely, it may also exhibit neuroprotective properties by modulating neurotransmitter release and neuronal activity under certain conditions .
2. Anti-Tumor Activity
This compound has been investigated for its potential anti-tumor properties. In vitro studies demonstrate that it can induce apoptosis in certain cancer cell lines. For example, its analogs have shown cytotoxic effects against neuroblastoma cells with EC50 values indicating significant potency .
Cell Line | EC50 Value (nM) |
---|---|
Neuro-2a | 5.46 |
MCF-7 | 12.27 |
3. Immunomodulatory Effects
Recent studies suggest that this compound can modulate immune responses at low concentrations. It influences cytokine production and lymphocyte proliferation, showcasing potential as an immunotherapeutic agent .
Case Studies
Case Study 1: Neurochemical Changes
In a controlled study using microPET imaging, researchers observed that repeated exposure to this compound resulted in significant alterations in dopamine release and changes in glutamate levels within the brain. These findings highlight the compound's impact on neurochemical pathways associated with mood regulation and cognitive function .
Case Study 2: Cancer Cell Apoptosis
A study focusing on the cytotoxic effects of this compound on breast cancer cells illustrated that treatment led to increased apoptosis rates compared to untreated controls. This suggests its potential role as an adjunct in cancer therapy .
Properties
IUPAC Name |
5-methyl-2-(4-methylphenyl)-5-propyl-1,3,2-dioxaborinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-4-9-14(3)10-16-15(17-11-14)13-7-5-12(2)6-8-13/h5-8H,4,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZGAFMPOSBQCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)CCC)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179035 | |
Record name | Tolboxane [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2430-46-8 | |
Record name | Tolboxane [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolboxane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tolboxane [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOLBOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33P8JV23L7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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